(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 132622-72-1
VCID: VC21305679
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.: 132622-72-1

Cat. No.: VC21305679

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid - 132622-72-1

Specification

CAS No. 132622-72-1
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Standard InChI Key VWFCKAANOBELKO-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CN
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN

Introduction

Chemical Identity and Basic Properties

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring core with specific stereochemistry at positions 2 and 4. The compound belongs to a class of modified proline derivatives that have gained importance in synthetic organic chemistry and pharmaceutical research.

Structural Information and Identifiers

PropertyValue
CAS Registry Number132622-72-1
PubChem CID14842649
Molecular FormulaC₁₁H₂₀N₂O₄
Molecular Weight244.29 g/mol
IUPAC Name(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
InChI KeyVWFCKAANOBELKO-SFYZADRCSA-N

The compound is also known by several synonyms including:

  • (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

  • (4R)-1-(tert-Butoxycarbonyl)-4-(aminomethyl)-L-proline

  • (2S,4R)-1-Boc-4-(Aminomethyl)-pyrrolidine-2-carboxylic acid

  • 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate

Physical and Chemical Properties

The compound possesses several important physical and chemical properties that define its behavior in chemical reactions and biological systems:

PropertyValue
Physical StateSolid
XLogP3-AA-2.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass244.14230712 Da

The negative XLogP3-AA value of -2.1 indicates the hydrophilic nature of the compound, which is consistent with the presence of polar functional groups including the carboxylic acid and amine moieties . The hydrogen bond donor and acceptor counts reflect the compound's capacity to form multiple hydrogen bonds, which influences its solubility profile and interactions with biological targets.

Structural Features and Stereochemistry

Core Structure

The compound features a pyrrolidine ring as its core scaffold, with two key substituents: a carboxylic acid group at position 2 and an aminomethyl group at position 4. The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group strategy in organic synthesis.

Stereochemical Configuration

The molecule contains two stereogenic centers:

  • The carbon at position 2 has an S configuration

  • The carbon at position 4 has an R configuration

This specific stereochemical arrangement (2S,4R) distinguishes this compound from its diastereomers, such as the (2S,4S) variant, which has different three-dimensional spatial arrangement and potentially different biological activities . The stereochemistry is critical for its applications in stereoselective synthesis and design of biologically active molecules.

Synthesis and Preparation Methods

Protection-Deprotection Strategies

A critical aspect of the synthesis is the use of protecting groups to control the reactivity of different functional groups during the multi-step synthesis:

  • The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen

  • The amine functionality may require protection during certain synthetic steps to prevent unwanted side reactions

  • The carboxylic acid may also be protected as an ester during some stages of the synthesis

This protection-deprotection approach allows for selective reactions at specific sites of the molecule without affecting other reactive groups.

Analytical Techniques for Characterization

During and after synthesis, several analytical techniques are commonly employed to characterize the compound and confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Infrared spectroscopy for functional group identification

Chemical Reactivity

Functional Group Reactivity

The reactivity of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is governed by its functional groups, each capable of participating in distinct chemical transformations:

Functional GroupTypical Reactions
Carboxylic AcidEsterification, amide formation, reduction
Primary AmineAcylation, reductive amination, nucleophilic substitution
Boc GroupAcid-catalyzed deprotection

The carboxylic acid group can readily form amide bonds with amines, making this compound particularly valuable in peptide synthesis where it can be incorporated into larger peptide structures.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in organic solvents. This deprotection reveals the secondary amine of the pyrrolidine ring, which can then participate in further reactions, such as:

  • Formation of new amide bonds

  • Nucleophilic substitutions

  • Reductive aminations

  • Alkylation reactions

Aminomethyl Group Reactions

The primary amine in the aminomethyl side chain can undergo various transformations:

  • Acylation with acid chlorides or anhydrides to form amides

  • Reaction with aldehydes or ketones to form imines

  • Nucleophilic substitutions with alkyl halides

  • Reductive amination with carbonyl compounds

Applications in Chemical Research and Synthesis

Role in Peptide Synthesis

One of the primary applications of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is in peptide synthesis, where it can serve as a specialized building block. Its incorporation into peptides can:

  • Induce specific conformational constraints due to the pyrrolidine ring

  • Enhance stability against enzymatic degradation

  • Improve bioavailability of the resulting peptides

  • Create unique three-dimensional structures for specific receptor binding

Applications in Medicinal Chemistry

In medicinal chemistry, the compound can serve as a scaffold for designing biologically active molecules. The specific stereochemistry and functional groups make it suitable for:

  • Development of enzyme inhibitors

  • Design of receptor ligands

  • Creation of peptidomimetics (molecules that mimic peptide structures)

  • Synthesis of conformationally restricted analogs of natural compounds

Utility as a Synthetic Intermediate

The compound's well-defined stereochemistry and orthogonally protected functional groups make it a valuable intermediate in multi-step organic synthesis, particularly for:

  • Construction of complex heterocyclic compounds

  • Synthesis of natural product analogs

  • Preparation of chiral building blocks for asymmetric synthesis

  • Development of specialized amino acid derivatives

Structural Comparison with Related Compounds

Comparison with Stereoisomers

The (2S,4R) configuration of this compound distinguishes it from other stereoisomers such as the (2S,4S) variant. These stereochemical differences can significantly impact physical properties, chemical reactivity, and biological activity:

Property(2S,4R) Isomer(2S,4S) Isomer
CAS Number132622-72-1132622-95-8
3D StructureR configuration at C4S configuration at C4
Potential Biological ActivityPotentially distinct receptor binding profilePotentially different biological effects
Synthetic UtilityMay favor specific reaction pathwaysMay enable different synthetic transformations

Comparison with Related Derivatives

The search results also contain information about a related compound, (2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-69-6), which differs from our target compound by having an amino group directly at position 4 rather than an aminomethyl group:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidC₁₁H₂₀N₂O₄244.29 g/molAminomethyl (-CH₂NH₂) at position 4
(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidC₁₀H₁₈N₂O₄230.26 g/molAmino (-NH₂) directly at position 4

This structural variation results in different physical properties, including melting point (228-229°C for the amino derivative) and density (1.232±0.06 g/cm³) .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the compound, with the exact mass of 244.14230712 Da serving as a reference point. The fragmentation pattern would typically show characteristic losses such as:

  • Loss of the Boc group (loss of C₅H₈O₂, 100 Da)

  • Loss of CO₂ from the carboxylic acid group

  • Fragmentation of the pyrrolidine ring

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